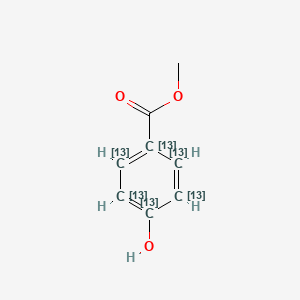
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its bright orange-red fluorescence, making it an excellent marker for various applications, including protein and nucleic acid labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves the reaction of tetramethylrhodamine with hexanoic acid and succinimidyl ester. The process typically includes the following steps:
Activation of Tetramethylrhodamine: Tetramethylrhodamine is first activated by converting it into its carboxylic acid form.
Formation of Carboxamido Linkage: The activated tetramethylrhodamine is then reacted with hexanoic acid to form the carboxamido linkage.
Succinimidyl Ester Formation: Finally, the carboxamido compound is reacted with N-hydroxysuccinimide (NHS) to form the succinimidyl ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards primary amines, making it suitable for conjugation with proteins and other biomolecules.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), primary amines (e.g., lysine residues in proteins).
Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability
Major Products
The major products of these reactions are fluorescent conjugates, such as labeled proteins or nucleic acids, which can be used in various analytical and diagnostic applications.
Scientific Research Applications
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Protein Labeling: Used to label proteins for fluorescence microscopy, flow cytometry, and other fluorescence-based assays
Nucleic Acid Labeling: Employed in labeling DNA and RNA for hybridization probes and sequencing applications.
Cell Imaging: Utilized in live-cell imaging to study cellular processes and protein localization.
Diagnostic Assays: Applied in various diagnostic assays, including ELISA and Western blotting, to detect specific biomolecules.
Mechanism of Action
The primary mechanism of action of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves its ability to form covalent bonds with primary amines. The succinimidyl ester group reacts with amine groups on proteins or other biomolecules, forming a stable amide bond. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and analysis .
Comparison with Similar Compounds
Similar Compounds
5-(and-6)-Carboxytetramethylrhodamine, Succinimidyl Ester (TAMRA, SE): Another commonly used fluorescent dye with similar properties and applications
Tetramethylrhodamine-5-(and-6)-Isothiocyanate (TRITC): A thiol-reactive dye used for labeling proteins and other biomolecules.
Uniqueness
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is unique due to its specific reactivity towards primary amines, high fluorescence intensity, and stability. These properties make it particularly suitable for applications requiring precise and stable labeling of biomolecules.
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKTYWIGRZIONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H72N8O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3E,6bta)]-(9CI)](/img/new.no-structure.jpg)





![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)


